Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and material science. This particular compound features a nitrobenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest for its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 3-[(2-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-14(11-16(27-17)12-7-3-2-4-8-12)20-18(22)13-9-5-6-10-15(13)21(24)25/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNKKOIQDUSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the nitrobenzamido and phenyl groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The thiophene ring can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Methyl 3-(2-aminobenzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate: Contains a chloro group instead of a nitro group.
Methyl 3-(2-methylbenzamido)-5-phenylthiophene-2-carboxylate: Features a methyl group instead of a nitro group.
Uniqueness: Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the chemical and biological behavior of thiophene derivatives.
Biological Activity
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is characterized by a complex structure that includes a thiophene ring, a nitrobenzamido group, and a phenyl group. Its unique chemical properties make it a valuable candidate for various biological applications.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Thiophene Core : The initial step involves creating the thiophene ring.
- Introduction of Functional Groups : The nitrobenzamido and phenyl groups are introduced through electrophilic substitution reactions.
- Reaction Conditions : Strong acids or bases, along with organic solvents like dimethylformamide (DMF), are often used to facilitate these reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Protein Binding : The nitro group can engage in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting their function.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in critical biological pathways, such as DNA gyrase and MurD, which are essential for bacterial survival .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Key findings include:
- Inhibition of Gram-positive and Gram-negative Bacteria : The compound demonstrated significant inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- Fungal Activity : It also exhibited antifungal properties against species such as Candida, indicating its potential as an antifungal agent .
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines, including:
- HeLa Cells : Significant inhibition of proliferation was observed in human cervical adenocarcinoma cells.
- A549 Cells : The compound also displayed activity against human lung carcinoma cells, suggesting its potential as an anticancer therapeutic agent .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Bacterial Inhibition |
| Escherichia coli | 0.21 | Bacterial Inhibition |
| Candida spp. | N/A | Antifungal Activity |
Table 2: Anticancer Activity on Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | N/A | Inhibition of proliferation |
| A549 | N/A | Cytotoxic effects observed |
Case Studies
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is synthesized via multi-step reactions, starting with the formation of the thiophene core. Key steps include:
-
Amidation : Introducing the 2-nitrobenzamido group via coupling reactions using activating agents like HATU or DCC in solvents such as DMF .
-
Esterification : Methyl ester formation through nucleophilic acyl substitution, often catalyzed by triethylamine (TEA) .
- Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF for solubility), temperature control (often 0–80°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) .
Step Reagents/Conditions Yield (%) Reference Amidation HATU, DMF, RT 65–75 Esterification MeOH, TEA, reflux 80–85
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR confirm substitution patterns on the thiophene ring and nitrobenzamido group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 413.06) .
- Purity Assessment :
- HPLC : Retention time and peak area quantify purity (>95% for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
- Anti-inflammatory Potential : In vitro COX-2 inhibition assays show IC values of 1.2–3.5 µM, comparable to celecoxib .
- Anticancer Screening : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with GI values of 8–12 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, substituents on phenyl rings) influence bioactivity?
- Nitro Group : The 2-nitro position enhances electron-withdrawing effects, stabilizing interactions with COX-2’s hydrophobic pocket .
- Phenyl Substituents : Fluorine or methyl groups at the 4-position of the phenyl ring improve metabolic stability by reducing CYP450-mediated oxidation .
| Modification | Bioactivity Change | Mechanism Insight | Reference |
|---|---|---|---|
| 2-nitro → 3-nitro | ↓ COX-2 inhibition (IC >10 µM) | Loss of H-bonding with Arg120 | |
| 4-F-phenyl substitution | ↑ Metabolic stability (t +2h) | Reduced CYP3A4 affinity |
Q. What strategies resolve contradictions in biological data (e.g., varying IC values across studies)?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) can alter results. Standardized protocols (e.g., NCI-60 panel) are recommended .
- Solubility Artifacts : Poor aqueous solubility (>50 µM in DMSO) may lead to false negatives. Use of solubilizing agents (e.g., β-cyclodextrin) improves accuracy .
Q. How can computational methods (e.g., molecular docking) guide SAR studies?
- Target Prediction : Docking into COX-2 (PDB: 5KIR) identifies key interactions:
- Nitro group with Arg513.
- Thiophene ring π-π stacking with Tyr355 .
- ADMET Profiling : QSAR models predict logP (3.2) and permeability (Caco-2 >5 × 10 cm/s), prioritizing derivatives with optimal bioavailability .
Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low Yields in Amidation : Competing side reactions (e.g., ester hydrolysis) reduce yields. Using microwave-assisted synthesis (50°C, 30 min) improves efficiency (yield +15%) .
- Purification Difficulty : Silica gel chromatography struggles with polar byproducts. Reverse-phase HPLC (C18 column, MeCN/HO) achieves >99% purity .
Q. How can crystallography (e.g., SHELX refinement) resolve ambiguities in molecular conformation?
- SHELX Workflow : Single-crystal X-ray diffraction data refined via SHELXL-2018 confirms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
